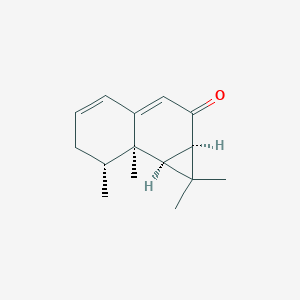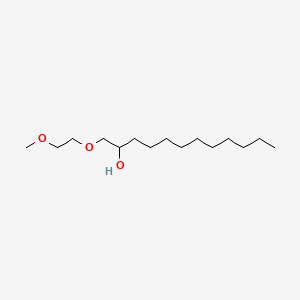
(R)-2-Amino-5-hydroxypentanoic acid
Übersicht
Beschreibung
(R)-2-Amino-5-hydroxypentanoic acid: is a non-proteinogenic amino acid derivative known for its biological activity. It is a derivative of norvaline, which is a non-proteinogenic α-amino acid. This compound has been studied for its potential therapeutic applications, particularly in the fields of medicine and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-Amino-5-hydroxypentanoic acid typically involves the use of (S)-allylglycine as a starting material. This compound is obtained through asymmetric transfer allylation of glycine Schiff base using the Corey catalyst derived from cinchonidine. The reaction yields this compound in good yields (45-75%) with more than 97% enantiomeric excess .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of phase transfer catalysis and asymmetric synthesis techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: (R)-2-Amino-5-hydroxypentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and catalysts such as the Corey catalyst. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced biological activity. These derivatives are often used in further research and development .
Wissenschaftliche Forschungsanwendungen
(R)-2-Amino-5-hydroxypentanoic acid has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its role in inhibiting protein synthesis. It has been shown to deplete several amino acids from the cellular pool, making it a valuable tool for studying cellular metabolism and protein synthesis .
Medicine: In medicine, this compound has shown potential as an antitubercular and antifungal agent. It inhibits protein synthesis in pathogenic organisms, making it a promising candidate for developing new antibiotics .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other biologically active compounds. Its unique properties make it a valuable intermediate in various synthetic processes .
Wirkmechanismus
The mechanism of action of (R)-2-Amino-5-hydroxypentanoic acid involves the inhibition of protein synthesis. It achieves this by depleting several amino acids from the cellular pool, including serine, methionine, and threonine. This depletion disrupts the normal functioning of cellular processes, leading to the inhibition of protein synthesis .
Vergleich Mit ähnlichen Verbindungen
- Norvaline
- 5-hydroxy-4-oxo-L-norvaline
- γ-oxonorvaline
- γ-hydroxynorvaline
Uniqueness: (R)-2-Amino-5-hydroxypentanoic acid is unique due to its specific inhibitory effects on protein synthesis and its potential therapeutic applications. While similar compounds like norvaline and its derivatives also exhibit biological activity, this compound stands out for its specific mechanism of action and its potential as an antitubercular and antifungal agent .
Eigenschaften
IUPAC Name |
(2R)-2-amino-5-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c6-4(5(8)9)2-1-3-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWARROQQFCFJB-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6152-90-5 | |
| Record name | Pentahomoserine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PENTAHOMOSERINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOX8K1I2YO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



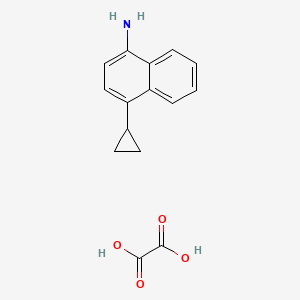
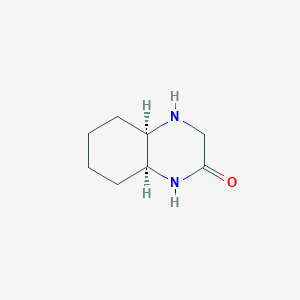

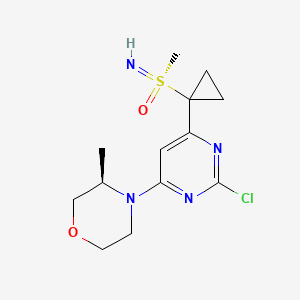


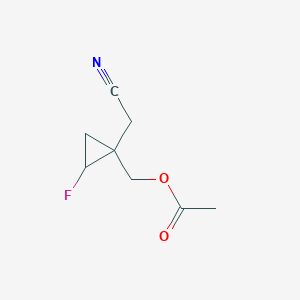
![1-(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B1515842.png)

